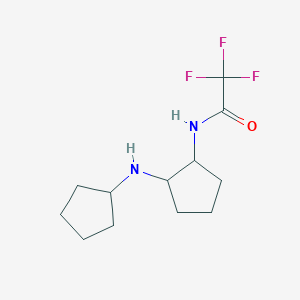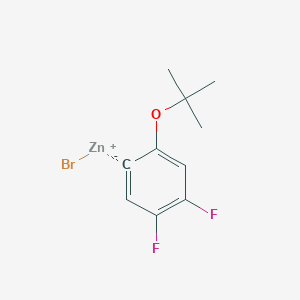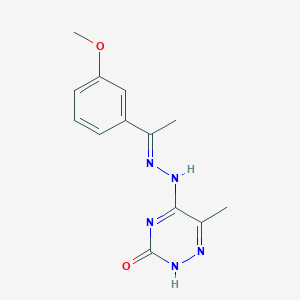
1-(4-Ethynylphenyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethynylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H14N2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Preparation Methods
The synthesis of 1-(4-ethynylphenyl)piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Intermolecular cycloaddition: Alkynes bearing amino groups undergo cycloaddition reactions to form the piperazine ring.
Industrial production: Large-scale production methods often utilize catalytic processes and continuous flow reactors to ensure high yields and purity.
Chemical Reactions Analysis
1-(4-Ethynylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
1-(4-Ethynylphenyl)piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-ethynylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Ethynylphenyl)piperazine dihydrochloride can be compared to other piperazine derivatives, such as:
1-Phenylpiperazine: This compound is similar in structure but lacks the ethynyl group, which can significantly alter its chemical and biological properties.
1-(4-Chlorophenyl)piperazine:
1-(1-Methylpiperidin-4-yl)piperazine:
The uniqueness of this compound lies in its ethynyl group, which can participate in various chemical reactions and influence its interaction with biological targets .
Properties
Molecular Formula |
C12H16Cl2N2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14;;/h1,3-6,13H,7-10H2;2*1H |
InChI Key |
CBQZWNHUCLASHG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)






![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)

![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)

